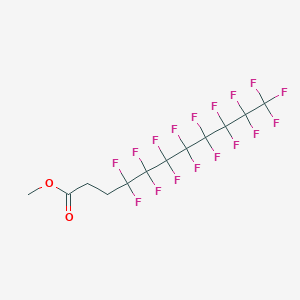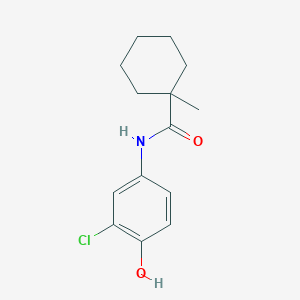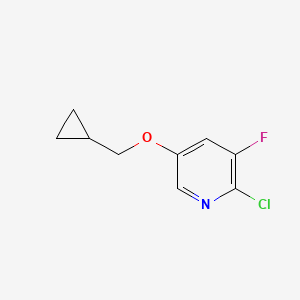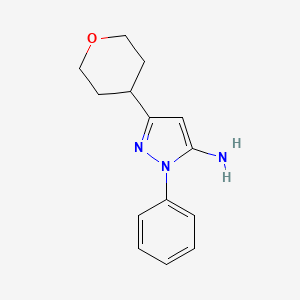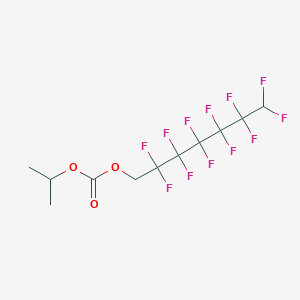
1H,1H,7H-Perfluorohexyl isopropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,7H-Perfluorohexyl isopropyl carbonate is a chemical compound with the molecular formula C11H10F12O3 and a molecular weight of 418.18 g/mol . This compound is characterized by its high fluorine content, which imparts unique properties such as high thermal stability and resistance to chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluorohexyl isopropyl carbonate typically involves the reaction of perfluorohexyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C6F13CH2OH+(CH3)2CHCOCl→C6F13CH2OCOOCH(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1H,1H,7H-Perfluorohexyl isopropyl carbonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonate group to a hydroxyl group, forming perfluorohexyl isopropanol.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: Perfluorohexyl alcohol and isopropyl alcohol.
Reduction: Perfluorohexyl isopropanol.
Substitution: Various alkyl or aryl perfluorohexyl carbonates.
Applications De Recherche Scientifique
1H,1H,7H-Perfluorohexyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H,1H,7H-Perfluorohexyl isopropyl carbonate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1H,1H,7H-Perfluorohexyl propyl carbonate: Similar structure but with a propyl group instead of an isopropyl group.
1H,1H,7H-Perfluorohexyl methyl carbonate: Contains a methyl group instead of an isopropyl group.
Uniqueness
1H,1H,7H-Perfluorohexyl isopropyl carbonate is unique due to its specific combination of a perfluorohexyl group and an isopropyl carbonate group, which imparts distinct properties such as enhanced thermal stability and resistance to hydrolysis compared to its analogs .
Propriétés
Formule moléculaire |
C11H10F12O3 |
|---|---|
Poids moléculaire |
418.18 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl propan-2-yl carbonate |
InChI |
InChI=1S/C11H10F12O3/c1-4(2)26-6(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)5(12)13/h4-5H,3H2,1-2H3 |
Clé InChI |
SVBIPOWPVHBEQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


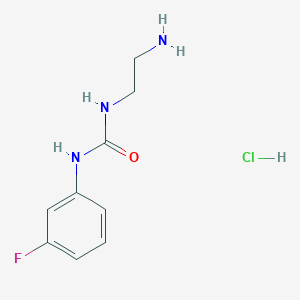
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)


![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
